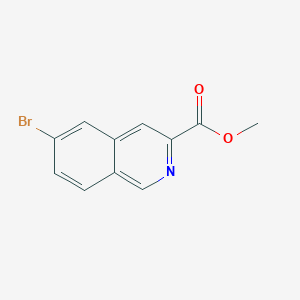

Methyl 6-bromoisoquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

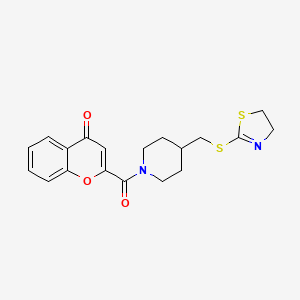

“Methyl 6-bromoisoquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It has gained widespread attention due to its potential applications in various fields.

Molecular Structure Analysis

The molecular structure of “Methyl 6-bromoisoquinoline-3-carboxylate” is represented by the formula C11H8BrNO2 . The InChI code for this compound is 1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 .Physical And Chemical Properties Analysis

“Methyl 6-bromoisoquinoline-3-carboxylate” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Synthesis and Chemical Structure Exploration

Methyl 6-bromoisoquinoline-3-carboxylate and its derivatives have been extensively studied for their potential in synthesizing various chemical structures. For instance, Janin et al. (2002) developed robust synthesis methods for related compounds, using Suzuki's cross-coupling, which could be foundational for creating new peripheral benzodiazepine receptor ligands (Janin et al., 2002). Similarly, a study by Parveen et al. (1999) explored the reductive release of 5-bromoisoquinolin-1-one from a related compound, suggesting its potential as a prodrug system for targeted drug delivery (Parveen et al., 1999). These studies highlight the importance of such compounds in developing novel chemical structures for various applications.

Potential in Antitumor Activity

Delgado et al. (2012) synthesized a series of isoquinolinequinones, including derivatives of methyl 6-bromoisoquinoline-3-carboxylate, evaluating them for cytotoxic activity against various cancer cell lines. They found that certain compounds exhibited significant antitumor activity, indicating the potential use of these compounds in cancer research (Delgado et al., 2012).

Exploring Benzodiazepine Receptor Agonists and Antagonists

Guzman et al. (1984) investigated several compounds, including methyl isoquinoline-3-carboxylate derivatives, for their ability to bind to the benzodiazepine receptor. They found moderate affinities, suggesting that these compounds could be potential benzodiazepine receptor agonists or antagonists (Guzman et al., 1984).

Novel Synthesis Methods and Derivative Development

Other studies have focused on developing novel synthesis methods and exploring different derivatives of methyl 6-bromoisoquinoline-3-carboxylate. For example, Wong et al. (2013) demonstrated a method to form methyl 2-aryl-1,2-dihydroisoquinoline-3-carboxylates, showcasing the versatility of these compounds in synthesis (Wong et al., 2013).

Applications in Antibacterial Research

Hayashi et al. (2002) explored the antibacterial activity of certain isoquinoline derivatives, finding significant activity against various bacteria, including resistant strains. This indicates the potential of methyl 6-bromoisoquinoline-3-carboxylate derivatives in developing new antibacterial agents (Hayashi et al., 2002).

Safety and Hazards

“Methyl 6-bromoisoquinoline-3-carboxylate” is associated with certain hazards. It has been classified under GHS07, with the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用機序

Mode of Action

Isoquinoline derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Isoquinoline derivatives are known to be involved in various biochemical processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 6-bromoisoquinoline-3-carboxylate. For instance, the compound should be stored in an inert atmosphere at 2-8°C .

特性

IUPAC Name |

methyl 6-bromoisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCABCFILPPADM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C=CC(=CC2=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromoisoquinoline-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)

![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)

![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)

![N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2394556.png)

![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2394560.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394564.png)

![1-(3,4-Dimethoxyphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2394568.png)